molecular formula C21H27N5O B5537841 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B5537841
M. Wt: 365.5 g/mol
InChI Key: ZBIMFPOVHFXJOH-UHFFFAOYSA-N
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Description

The compound falls within the class of pyrazole derivatives, which are known for their diverse chemical and biological activities. Pyrazole derivatives, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have been studied for their antiproliferative activity and effects on mTORC1 and autophagy in cellular models, suggesting a potential for therapeutic applications (Ai et al., 2017).

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions and the formation of the pyrazole ring from various precursors. For example, pyrazole carboxamides can be synthesized using N-(3-(dimethylamino)-2-formylacryloyl)formamide as an intermediate, providing a novel synthetic approach toward these compounds (Jachak et al., 2010).

Molecular Structure Analysis

Pyrazole derivatives can exhibit complex molecular structures with various substituents influencing their properties and interactions. For instance, intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state structures of antipyrine-like derivatives, as demonstrated through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations (Saeed et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives can participate in various chemical reactions, leading to the formation of new compounds with different properties. For instance, the functionalization reactions of pyrazole carboxylic acids and acid chlorides with diamines have been explored, revealing insights into the reactivity and potential applications of these compounds (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal and molecular structure of certain pyrazole derivatives are stabilized by intermolecular hydrogen bonds, contributing to their physical properties (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and functional group transformations, are critical for their applications in medicinal chemistry and material science. The synthesis and characterization of pyrazole-4-carboxamides using specific intermediates highlight the versatility and potential of these compounds in chemical synthesis (Jachak et al., 2010).

Scientific Research Applications

Synthesis and Characterization

The design and synthesis of related compounds, such as N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, have been explored for their potential biological activities. These compounds were synthesized and characterized through NMR, mass, and elemental analysis, indicating a structured approach to understanding their chemical properties (Matloob Ahmad et al., 2012).

Biological Evaluation

Several studies have evaluated the biological activities of compounds similar to the one . For instance, N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were investigated for their antiproliferative activity and effects on mTORC1 and autophagy, showing promising results as anticancer agents and potential modulators of autophagy (T. Ai et al., 2017). Furthermore, the synthesis and biological evaluation of novel pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties showed moderate inhibitors of tumor cell lines, indicating the therapeutic potential of these compounds (Mirjana Popsavin et al., 2002).

Molecular Docking and Theoretical Studies

Advanced studies, including molecular docking and Density Functional Theory (DFT) calculations, have been applied to understand the interaction of similar compounds with biological targets. For example, synthesis, biological evaluation, molecular docking, and DFT calculations of new benzenesulfonamide derivatives provided insights into their potential as antitumor agents and their interaction mechanisms with specific enzymes (Asmaa M. Fahim & Mona A. Shalaby, 2019).

properties

IUPAC Name

N-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-N,3-dimethyl-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-6-10-25-14-20(17(4)23-25)21(27)24(5)13-18-8-7-9-19(12-18)26-16(3)11-15(2)22-26/h7-9,11-12,14H,6,10,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIMFPOVHFXJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)N(C)CC2=CC(=CC=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide

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